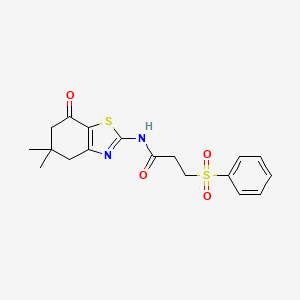

![molecular formula C25H24ClN3 B2627288 9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride CAS No. 1607266-78-3](/img/structure/B2627288.png)

9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

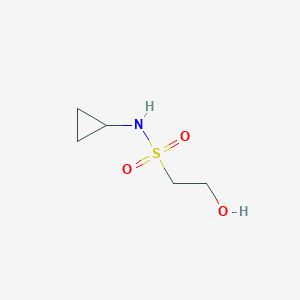

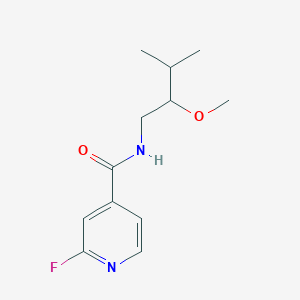

“9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride” is a chemical compound with the CAS Number: 1607266-78-3 . It has a molecular weight of 401.94 . The IUPAC name for this compound is 1-(9-ethyl-9H-carbazol-3-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C25H23N3.ClH/c1-2-28-22-10-6-4-8-18(22)20-15-16(11-12-23(20)28)24-25-19(13-14-26-24)17-7-3-5-9-21(17)27-25;/h3-12,15,24,26-27H,2,13-14H2,1H3;1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 401.93 . The molecular formula is C25H24ClN3 . Unfortunately, other physical and chemical properties such as boiling point and storage conditions are not provided in the search results .Applications De Recherche Scientifique

Synthesis and Biological Activities

9-Ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride is a derivative of α-carboline alkaloids, known for their diverse biological activities. A comprehensive review by Li et al. (2022) highlights the significance of α-carboline natural products and their derivatives, which exhibit antitumor, antimicrobial, anti-Alzheimer’s, anti-atherosclerosis, and antioxidant activities. The review emphasizes the importance of these compounds in medicinal chemistry, detailing their synthesis, biological effects, and the main structure-activity relationships (SARs) that guide their development as therapeutic agents. Future challenges and directions for research into α-carboline alkaloids are also discussed, underscoring their potential in drug discovery and development (Li et al., 2022).

Antioxidant Activities

The synthesis and antioxidant activities of carbazole alkaloids, including the specific compound of interest, have been thoroughly evaluated. Hieda (2017) reviewed the antioxidant properties of various carbazole alkaloids and their related compounds, assessing their potential through several assays. The study revealed that oxygenated derivatives, particularly those with hydroxyl groups at strategic positions on the carbazole ring, display significant antioxidant activities. This suggests that modifications to the carbazole core can enhance its antioxidant potential, offering clues for the design of novel antioxidants (Hieda, 2017).

Catalytic Synthesis Techniques

Advancements in the synthesis of carbazoles from indoles have been made, offering diverse strategies for the production of carbazole derivatives. Aggarwal et al. (2019) reviewed recent methods (2015-2019) for synthesizing carbazoles, focusing on techniques that utilize indoles as substrates. The review covers a variety of methods including transition-metal catalyzed C-H functionalization and electrophilic iodocyclizations, which provide diversely substituted carbazoles. Some synthesized carbazoles demonstrate profound pharmacological activity, highlighting the importance of these synthetic strategies in the development of potential therapeutic agents (Aggarwal et al., 2019).

Environmental and Health Implications

The environmental epidemiology of essential tremor (ET) has been explored in relation to β-carboline alkaloids, including compounds similar to this compound. Louis (2008) and Louis & Zheng (2010) examined the role of environmental factors, including β-carboline alkaloids like harmane, in the etiology of ET. These studies highlight the potential neurotoxic effects of β-carboline alkaloids and their relevance to neurological diseases. They suggest that while genetic factors play a role in ET, environmental exposures to compounds like β-carboline alkaloids may also contribute to its development (Louis, 2008); (Louis & Zheng, 2010).

Propriétés

IUPAC Name |

1-(9-ethylcarbazol-3-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3.ClH/c1-2-28-22-10-6-4-8-18(22)20-15-16(11-12-23(20)28)24-25-19(13-14-26-24)17-7-3-5-9-21(17)27-25;/h3-12,15,24,26-27H,2,13-14H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUCOKPHYIDYFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C3C4=C(CCN3)C5=CC=CC=C5N4)C6=CC=CC=C61.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

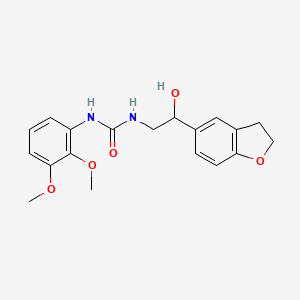

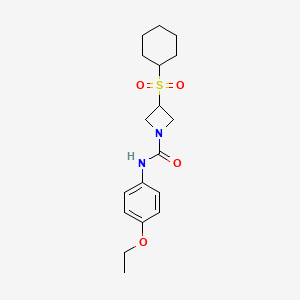

![1-(3-methoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2627207.png)

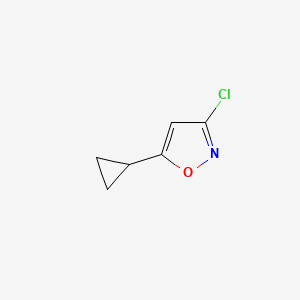

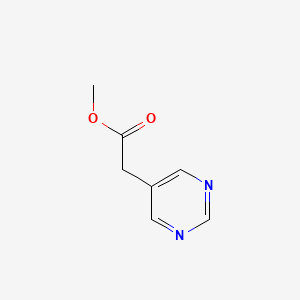

![5-[(2,4-dichlorophenoxy)acetyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2627208.png)

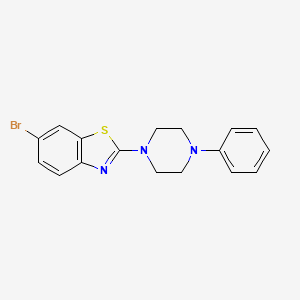

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2627220.png)